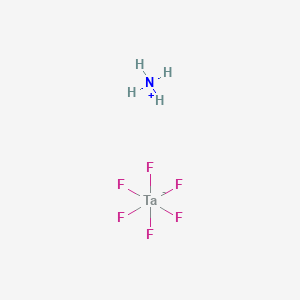

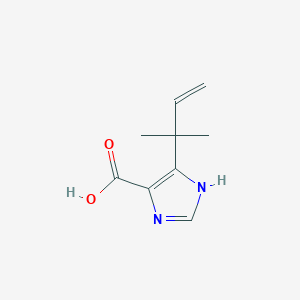

![molecular formula C9H5N3O B1629806 3-Formyl-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile CAS No. 1000340-48-6](/img/structure/B1629806.png)

3-Formyl-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile

Descripción general

Descripción

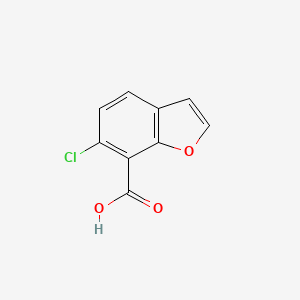

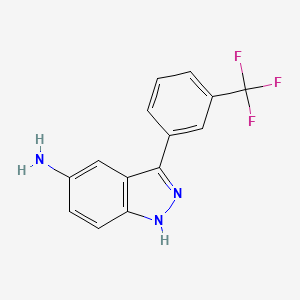

“3-Formyl-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile” is a chemical compound with the molecular formula C9H5N3O . It is closely related to 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “this compound”, has been reported in the literature . These compounds have been synthesized as part of a strategy for cancer therapy, targeting fibroblast growth factor receptors (FGFRs) .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrolo[2,3-b]pyridine core with a formyl group at the 3-position and a carbonitrile group at the 4-position .Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

Chalcones and Pyridine Derivatives Synthesis : A study demonstrated the synthesis of chalcones and pyridine-3-carbonitriles using a formyl pyrazole compound, which could be related to the 3-formyl pyrrolopyridine structure. These synthesized compounds showed potential as anti-inflammatory agents (Gadhave & Uphade, 2017).

Electropolymerization of Pyrrole Derivatives : Derivatives of bis(pyrrol-2-yl) arylenes, which are structurally related to the 3-formyl pyrrolopyridine compound, have been synthesized for conducting polymers via electropolymerization. These polymers exhibit low oxidation potentials and high stability in their conducting form (Sotzing et al., 1996).

Medicinal Chemistry Applications

SARS CoV-2 RdRp Inhibitors : Azafluorene derivatives, including pyridine carbonitrile compounds, have been synthesized and evaluated for their potential as inhibitors of the SARS CoV-2 RdRp enzyme. This research is significant in the context of developing treatments for COVID-19 (Venkateshan et al., 2020).

NAMPT Inhibitors : Pyridine derivatives, including structures similar to 3-formyl pyrrolopyridine, were studied as potential inhibitors of Nicotinamidephosphoribosyltransferase (NAMPT), a key enzyme in cancer and inflammatory diseases. The study included crystal structure analysis and molecular docking (Venkateshan et al., 2019).

Material Science Applications

Optoelectronic Devices : Synthesized compounds with pyridine carbonitrile structures have been analyzed for their optical properties and potential use in optoelectronic devices. This includes studying their electrical characteristics and photosensitivity (Roushdy et al., 2019).

Electrochromic Conducting Polymers : Research on a polycyclic pyrrole derivative, related to 3-formyl pyrrolopyridine, showed its potential as a monomer for electropolymerization to form electrochromic conducting polymers. These polymers exhibit multicolor electrochromic properties, useful in electronic displays and smart windows (Roznyatovskiy et al., 2010).

Mecanismo De Acción

Target of Action

The primary targets of 3-Formyl-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling . This compound inhibits FGFRs, thereby preventing this activation .

Biochemical Pathways

The inhibition of FGFRs affects signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The affected downstream signaling pathways include RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Pharmacokinetics

It’s worth noting that the compound’s low molecular weight would be beneficial to its subsequent optimization .

Result of Action

In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Action Environment

It’s known that abnormal activation of fgfr signaling pathway due to amplification, fusion or missense mutations in the exon of fgfr family members is associated with the progression and development of several cancers .

Direcciones Futuras

The future directions for “3-Formyl-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile” and related compounds could involve further optimization and testing of these compounds as potential cancer therapeutics . Specifically, these compounds could be further developed and optimized for their inhibitory activity against FGFRs .

Propiedades

IUPAC Name |

3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O/c10-3-6-1-2-11-9-8(6)7(5-13)4-12-9/h1-2,4-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNBJUECAQIIQLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1C#N)C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646896 | |

| Record name | 3-Formyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000340-48-6 | |

| Record name | 3-Formyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Formyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

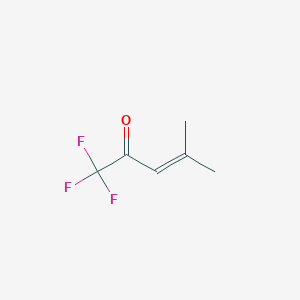

![2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1629740.png)